molecular formula C9H14O4 B13328471 2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid

2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid

Cat. No.: B13328471
M. Wt: 186.20 g/mol
InChI Key: YRECXTMUVQLIHY-UHFFFAOYSA-N
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Description

2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system. This compound is used as a building block in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid moiety. One common method involves the reaction of a suitable diol with an appropriate diacid or diacid derivative under acidic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with acetic anhydride or acetyl chloride to introduce the acetic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The acetic acid moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-(2,5-dioxaspiro[3.5]nonan-8-yl)acetic acid

InChI

InChI=1S/C9H14O4/c10-8(11)3-7-1-2-13-9(4-7)5-12-6-9/h7H,1-6H2,(H,10,11)

InChI Key

YRECXTMUVQLIHY-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1CC(=O)O)COC2

Origin of Product

United States

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